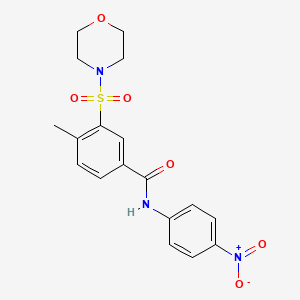
4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide, also known as MNSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNSB is a sulfonamide derivative and has been found to have various biological effects, including anti-inflammatory and anti-cancer properties. In
Scientific Research Applications
4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has also been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins involved in cell growth and inflammation. 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has been found to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the production of various inflammatory mediators, including prostaglandins and cytokines. 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has been extensively studied and its biological effects are well documented. However, 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide also has some limitations. It is not very soluble in water, which may limit its use in certain experiments. Additionally, 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has not been extensively studied in vivo, and more research is needed to fully understand its potential applications.
Future Directions
There are several future directions for research on 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide. One potential direction is the development of new drugs based on the structure of 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide. 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. Additionally, more research is needed to fully understand the mechanism of action of 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide and its potential applications in the treatment of neurodegenerative diseases. Finally, more research is needed to fully understand the limitations and potential side effects of 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide, as well as its potential interactions with other drugs.
Synthesis Methods
The synthesis of 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide involves the reaction of 4-nitrophenyl isocyanate with 4-methyl-3-(4-morpholinylsulfonyl)aniline. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques, including chromatography and recrystallization.
properties
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonyl-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-13-2-3-14(12-17(13)28(25,26)20-8-10-27-11-9-20)18(22)19-15-4-6-16(7-5-15)21(23)24/h2-7,12H,8-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESQTZJGZLEXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(morpholin-4-ylsulfonyl)-N-(4-nitrophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-2-phenylethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B5065252.png)
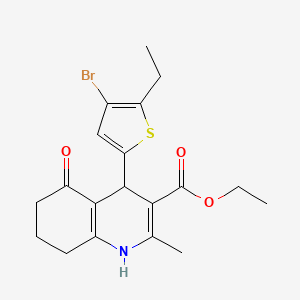
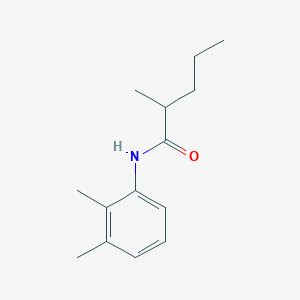
![{4-[5-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl}methanol trifluoroacetate (salt)](/img/structure/B5065275.png)
![5-[4-(benzyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5065281.png)
![(2E)-2-methyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-buten-1-amine](/img/structure/B5065286.png)
![2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-nitrobenzene](/img/structure/B5065290.png)
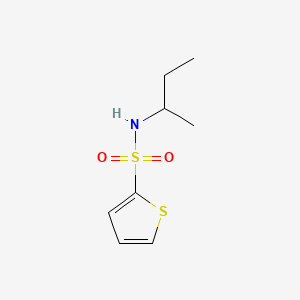
![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5065302.png)
![3-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5065314.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B5065322.png)
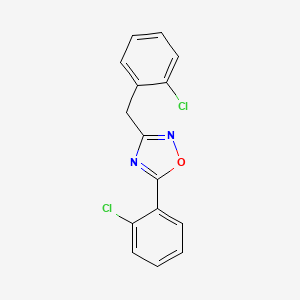
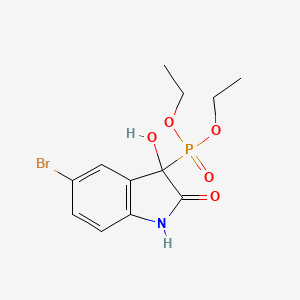
![ethyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}benzoate](/img/structure/B5065334.png)